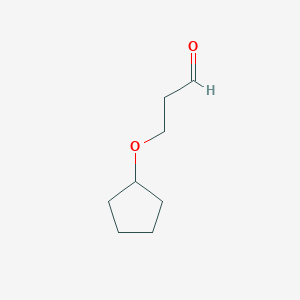
3-(Cyclopentyloxy)propanal
Descripción general
Descripción
3-(Cyclopentyloxy)propanal, also known as CPCP, is a chemical compound that has gained significant attention in the field of organic chemistry. It has a CAS Number of 1339379-84-8 and a molecular weight of 142.2 .
Molecular Structure Analysis
The InChI code for 3-(Cyclopentyloxy)propanal is1S/C8H14O2/c9-6-3-7-10-8-4-1-2-5-8/h6,8H,1-5,7H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-(Cyclopentyloxy)propanal has a molecular weight of 142.2 . Other physical and chemical properties such as boiling point, density, etc., are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Chemical Synthesis and Intermediates
3-(Cyclopentyloxy)propanal and its derivatives play a crucial role in the synthesis of various chemical compounds. For instance, 3-Hydroxypropionitrile, a related compound, is a significant intermediate in the organic synthesis of medications, pesticides, and macromolecules. It is utilized in synthesizing antitumor medicines like cyclophosphamide and cardiovascular medications such as propranolol and segontin (Shen Yin-chu, 2005). Additionally, enzymatic synthesis processes involving propanal derivatives have been optimized for the production of important intermediates like 3-hydroxy-2-methylpropanal, paving the way for the synthesis of 3-hydroxyisobutyric acid, a significant component in methacrylic acid biosynthesis (M. Česnik et al., 2019).
Industrial Process Development
The compound's derivatives are also crucial in industrial process development. The synthesis of 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, a potent PDE IV type inhibitor, is a testament to the compound's significance in the pharmaceutical industry. The development of scalable reaction conditions for this compound has led to the pilot-scale synthesis of kilogram quantities for clinical evaluation, showcasing the compound's vital role in drug development and production (C. D. Charles et al., 1998).
Biochemical and Pharmacokinetic Research
3-(Cyclopentyloxy)propanal and its analogs are used extensively in biochemical and pharmacokinetic research. For instance, studies on 3-fluorophenmetrazine, a derivative, have focused on understanding its pharmacokinetics, which is vital for interpreting forensic and clinical cases (Christina Grumann et al., 2019). Additionally, research on propanal derivatives has contributed to our understanding of their combustion processes, toxicity, and environmental impact, providing insights into the formation and destruction pathways of toxic aldehydes like propanal in combustion systems (Batikan Koroglu & Subith S. Vasu, 2016).
Propiedades
IUPAC Name |
3-cyclopentyloxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-3-7-10-8-4-1-2-5-8/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSNCUXTRHLVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B1425233.png)
![(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride](/img/structure/B1425234.png)
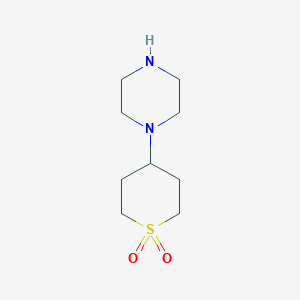
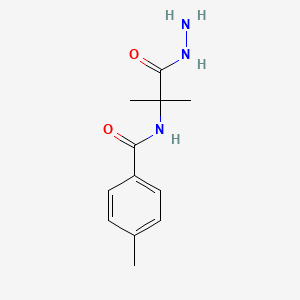
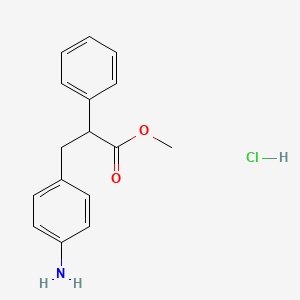
![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1425243.png)
![2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1425244.png)
![5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1425245.png)
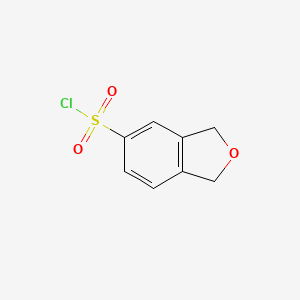
![[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1425248.png)
![3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1425249.png)

![3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1425253.png)
![Ethene, [(trifluoromethyl)sulfonyl]-](/img/structure/B1425254.png)